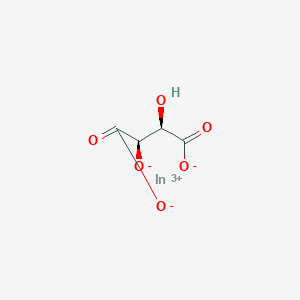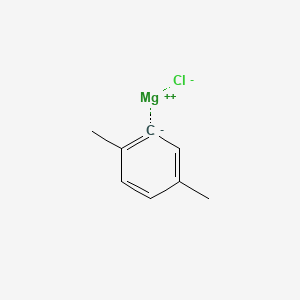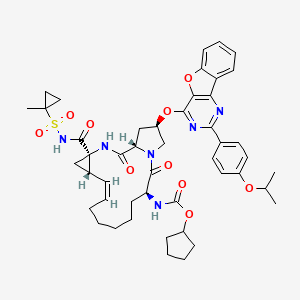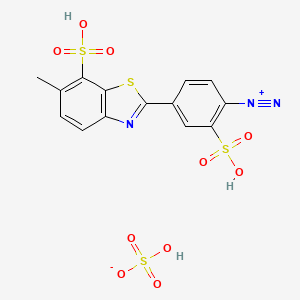
hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple sulfonate groups and a benzothiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of sulfonate groups. Common reagents used in the synthesis may include sulfuric acid, sodium nitrite, and various aromatic compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in various organic synthesis reactions.
Biology: The compound may have applications in biochemical assays and as a labeling agent.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in its action can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium chloride
- 4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium bromide
Uniqueness
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
129813-73-6 |
|---|---|
Molekularformel |
C14H11N3O10S4 |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium |
InChI |
InChI=1S/C14H9N3O6S3.H2O4S/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20;1-5(2,3)4/h2-6H,1H3,(H-,18,19,20,21,22,23);(H2,1,2,3,4) |
InChI-Schlüssel |
RHXPNHKSFWHVDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)O)S(=O)(=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


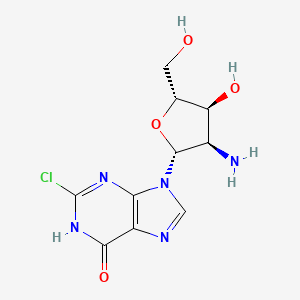
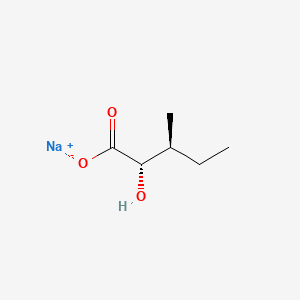
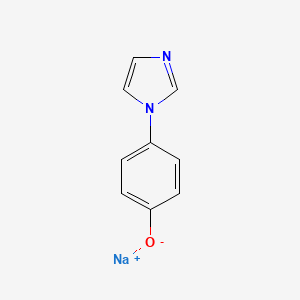
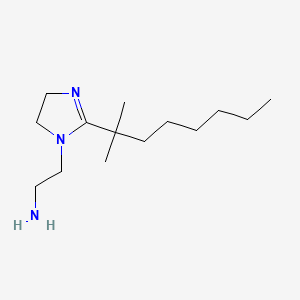
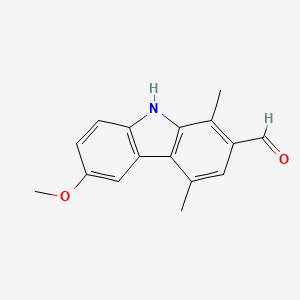
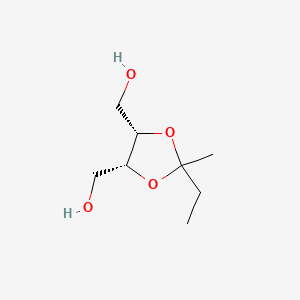
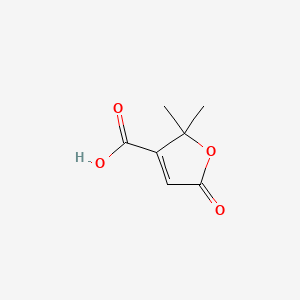
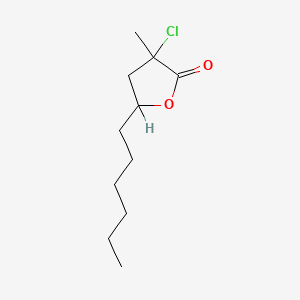
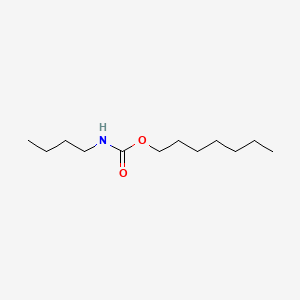

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
